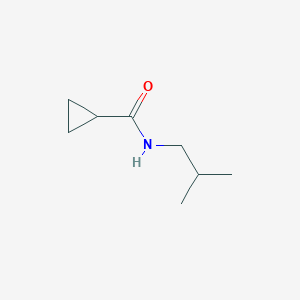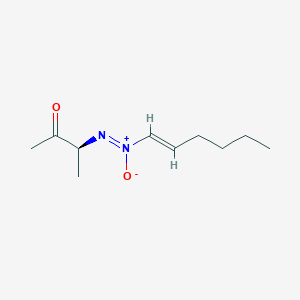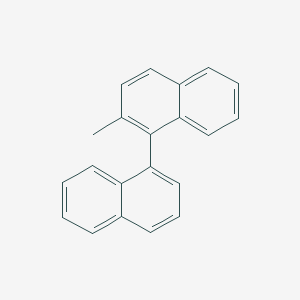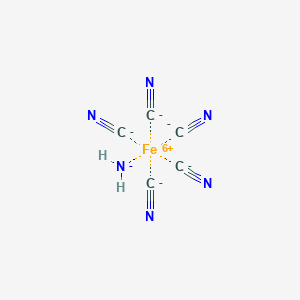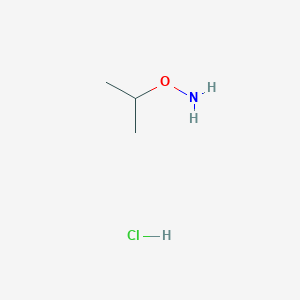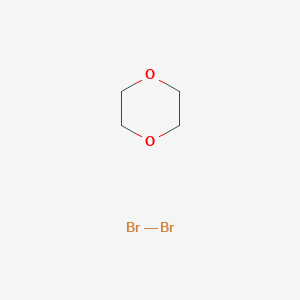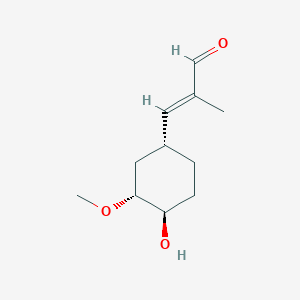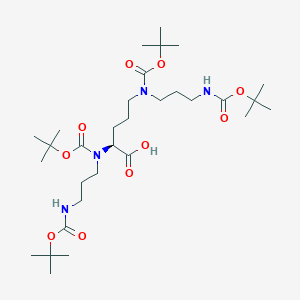![molecular formula C9H9NO B044962 1,3-Dimethylfuro[3,4-c]pyridine CAS No. 123229-64-1](/img/structure/B44962.png)
1,3-Dimethylfuro[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylfuro[3,4-c]pyridine is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. It is a fused ring system that contains both pyridine and furan rings, and its unique structure has attracted the attention of researchers in the fields of medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethylfuro[3,4-c]pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
1,3-Dimethylfuro[3,4-c]pyridine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, it has been found to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3-Dimethylfuro[3,4-c]pyridine is its unique structure, which makes it a useful building block for the synthesis of new compounds with different properties. However, its synthesis can be challenging, and it may not be readily available in large quantities. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on 1,3-Dimethylfuro[3,4-c]pyridine. One area of interest is the development of new derivatives with improved properties, such as increased potency or selectivity. Another area of research is the investigation of its potential applications in other fields, such as material science or environmental chemistry. Additionally, further studies are needed to fully understand its mechanism of action and to elucidate its potential therapeutic uses.
Métodos De Síntesis
The synthesis of 1,3-Dimethylfuro[3,4-c]pyridine involves the reaction of 2,3-dimethyl-1,4-pentadiene with pyridine-4-carboxaldehyde in the presence of a Lewis acid catalyst. This reaction leads to the formation of the fused ring system, which can be further functionalized to obtain derivatives with different properties.
Aplicaciones Científicas De Investigación
1,3-Dimethylfuro[3,4-c]pyridine has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
123229-64-1 |
|---|---|
Nombre del producto |
1,3-Dimethylfuro[3,4-c]pyridine |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
1,3-dimethylfuro[3,4-c]pyridine |
InChI |
InChI=1S/C9H9NO/c1-6-8-3-4-10-5-9(8)7(2)11-6/h3-5H,1-2H3 |
Clave InChI |
PYCIOJGFQMKXQX-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=CC2=C(O1)C |
SMILES canónico |
CC1=C2C=CN=CC2=C(O1)C |
Sinónimos |
Furo[3,4-c]pyridine, 1,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





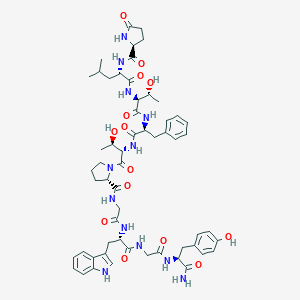
![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)
